Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Overview
Description
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the hydroxymethyl group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
- Methyl 5-(4-bromophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
- Methyl 5-(4-methylphenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVRMTQZVHWOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=C(C=C2)F)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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